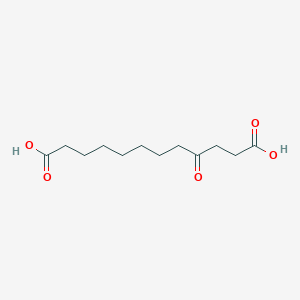

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetamide derivatives can involve multiple steps, including indolization, amidification, and reactions with different amines. For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions followed by amidification with 4-aminopyridine . Similarly, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines led to the formation of angular heterocyclic compounds . These methods could potentially be adapted for the synthesis of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often determined using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was elucidated using X-ray crystallography and supported by DFT calculations . The structure of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride would likely be analyzed using similar methods to determine its conformation and electronic properties.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, forming new compounds with different functional groups. The reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with isoelectric bifunctional aromatic amines resulted in the formation of 2-acylamino-3-arylamino-1,4-naphthoquinones and angular heterocyclic compounds . Understanding these reactions can help predict the reactivity of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of halogen substituents and hydrogen bonding interactions can affect the compound's crystalline structure and intermolecular interactions . The properties of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride would need to be empirically determined to understand its behavior in various environments.

Relevant Case Studies

While the provided papers do not include case studies on N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride, they do report on the biological activities of similar compounds. For instance, certain N-arylacetamides have been identified as potent antiallergic agents , and others have been evaluated as kappa-opioid agonists with analgesic effects . These studies suggest that N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride could also have potential therapeutic applications, which would be worth investigating in future research.

Wissenschaftliche Forschungsanwendungen

1. Biochemical Marker for Cancer

A study by Abdel-monem & Ohno (1977) revealed the presence of N-(3-((4-Aminobutyl)amino)propyl)acetamide, among other related compounds, in human urine. The ratio of its derivatives was found to vary significantly between cancer patients and normal subjects, suggesting its potential as a biochemical marker for cancer (Abdel-monem & Ohno, 1977).

2. Potential Pesticides

Olszewska, Tarasiuk, & Pikus (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which have structural similarities to N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride. These compounds were found to be potential pesticides, indicating a possible application in pest control (Olszewska, Tarasiuk, & Pikus, 2009).

3. Anticonvulsant Activity

King et al. (2011) investigated primary amino acid derivatives (PAADs) structurally related to N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride. They found that these compounds exhibit potent anticonvulsant activities in animal models, suggesting potential applications in epilepsy treatment (King et al., 2011).

4. Organic Analyte Analysis

Lu & Giese (2000) synthesized a compound structurally related to N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride and used it as a reagent for coupling to various organic analytes. This indicates its potential application in the field of trace organic analysis (Lu & Giese, 2000).

5. Antimicrobial Activity

Mistry, Desai, & Intwala (2009) synthesized derivatives structurally related to N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride and screened them for antimicrobial activity against different microorganisms, suggesting its possible use in developing antimicrobial agents (Mistry, Desai, & Intwala, 2009).

6. Synthesis of Pharmaceutical Intermediates

Cutrone et al. (2017) explored the formation of supramolecular assemblies using derivatives similar to N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride. These assemblies have potential applications in biomedical fields like drug delivery or tissue regeneration (Cutrone et al., 2017).

7. Green Synthesis of Chemical Intermediates

Zhang (2008) utilized a compound related to N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride in the green synthesis of chemical intermediates used in dye production, indicating its potential application in environmentally friendly manufacturing processes (Zhang, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

N-[3-(4-aminobutylamino)propyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O.2ClH/c1-9(13)12-8-4-7-11-6-3-2-5-10;;/h11H,2-8,10H2,1H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLOLMVLUOGVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride | |

CAS RN |

34450-16-3 | |

| Record name | Acetamide, N-(3-((4-aminobutyl)amino)propyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

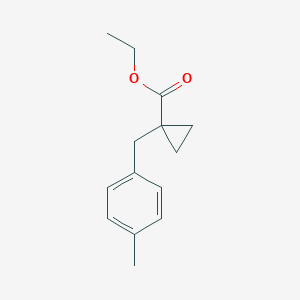

![3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B157060.png)